molecular formula C5H8NaO3+ B8053410 Sodium;ethyl 3-oxopropanoate

Sodium;ethyl 3-oxopropanoate

Cat. No.: B8053410
M. Wt: 139.10 g/mol
InChI Key: JPFSLBDBSNBGPW-UHFFFAOYSA-N
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Description

Sodium;ethyl 3-oxopropanoate, also known as ethyl 3-oxopropanoate sodium salt, is an organic compound with the molecular formula C5H7NaO3. It is a sodium salt derivative of ethyl 3-oxopropanoate, which is an ester of 3-oxopropanoic acid. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;ethyl 3-oxopropanoate can be synthesized through the esterification of 3-oxopropanoic acid with ethanol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process. The resulting ester is then treated with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction. The use of anion exchange resins as catalysts can enhance the yield and purity of the product. The final product is often purified through distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Sodium;ethyl 3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides depending on the substituents used.

Scientific Research Applications

Sodium;ethyl 3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

    Industry: The compound is used in the production of coatings, adhesives, and other materials due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of sodium;ethyl 3-oxopropanoate involves its interaction with various molecular targets. In biochemical reactions, the compound can act as a substrate for enzymes, undergoing transformations that are crucial for metabolic processes. The keto group in the compound is particularly reactive, allowing it to participate in nucleophilic addition and substitution reactions. These interactions can modulate enzyme activity and influence cellular pathways.

Comparison with Similar Compounds

Sodium;ethyl 3-oxopropanoate can be compared with other similar compounds such as:

    Ethyl 3-oxobutanoate: Also known as acetoacetic ester, it has a similar structure but with an additional methyl group. It is used in similar applications but has different reactivity due to the presence of the methyl group.

    Ethyl 3-oxopentanoate: This compound has a longer carbon chain, which affects its physical properties and reactivity.

    Methyl 3-oxopropanoate: The methyl ester of 3-oxopropanoic acid, which has different solubility and reactivity compared to the ethyl ester.

The uniqueness of this compound lies in its sodium salt form, which enhances its solubility in water and makes it suitable for aqueous reactions. This property distinguishes it from other similar esters and expands its range of applications in various fields.

Properties

IUPAC Name

sodium;ethyl 3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-2-8-5(7)3-4-6;/h4H,2-3H2,1H3;/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFSLBDBSNBGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8NaO3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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